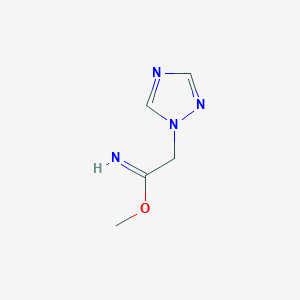![molecular formula C36H52N4O8 B8349413 Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate](/img/structure/B8349413.png)
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is a complex organic compound that belongs to the class of tetraazacyclododecanes. This compound is characterized by its multiple functional groups, including tert-butoxycarbonyl (Boc) protecting groups and ester functionalities. It is commonly used in organic synthesis and medicinal chemistry due to its ability to form stable complexes with metal ions and its role as a protecting group for amines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate typically involves multiple steps:
Formation of the Tetraazacyclododecane Core: The initial step involves the cyclization of a linear tetraamine precursor to form the tetraazacyclododecane core. This is usually achieved through a condensation reaction under acidic conditions.
Introduction of Boc Protecting Groups: The tert-butoxycarbonyl (Boc) groups are introduced to protect the amine functionalities.
Esterification: The carboxylic acid groups are esterified with benzyl alcohol to form the dibenzyl ester. This step typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like DMAP.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate undergoes several types of chemical reactions:
Hydrogenation: The benzyl ester groups can be hydrogenated to yield the corresponding carboxylic acids. This is typically done using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Complexation: The compound can form stable complexes with metal ions such as copper, nickel, and zinc, which is useful in coordination chemistry and catalysis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas
Complexation: Metal salts (e.g., copper sulfate, nickel chloride)
Major Products Formed
Deprotection: Free amines
Hydrogenation: Carboxylic acids
Complexation: Metal complexes
科学研究应用
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: Employed in the synthesis of peptide and protein analogs where the Boc group serves as a protecting group for amines.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals where precise control over functional group protection is required.
作用机制
The mechanism of action of Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate primarily involves its role as a protecting group and ligand:
Protecting Group: The Boc groups protect amine functionalities during synthetic transformations, preventing unwanted side reactions.
Ligand: The compound can coordinate with metal ions, forming stable complexes that can act as catalysts or intermediates in various chemical reactions.
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): Lacks the Boc and ester groups, making it less versatile in protecting group chemistry.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Contains carboxylic acid groups instead of esters, commonly used in radiopharmaceuticals.
4,10-Bis[(tert-butoxycarbonyl)methyl]-1,4,7,10-tetraazacyclododecane: Similar structure but without the dibenzyl ester groups.
Uniqueness
Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate is unique due to its combination of Boc protecting groups and ester functionalities, which provide versatility in synthetic applications and the ability to form stable metal complexes.
属性
分子式 |
C36H52N4O8 |
|---|---|
分子量 |
668.8 g/mol |
IUPAC 名称 |
dibenzyl 4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododecane-1,7-dicarboxylate |
InChI |
InChI=1S/C36H52N4O8/c1-35(2,3)47-31(41)25-37-17-21-39(33(43)45-27-29-13-9-7-10-14-29)23-19-38(26-32(42)48-36(4,5)6)20-24-40(22-18-37)34(44)46-28-30-15-11-8-12-16-30/h7-16H,17-28H2,1-6H3 |
InChI 键 |
PTOCDYCQAODDEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


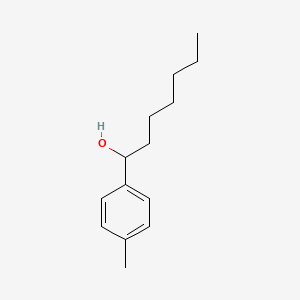
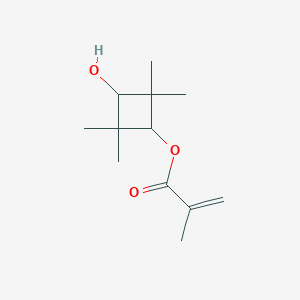
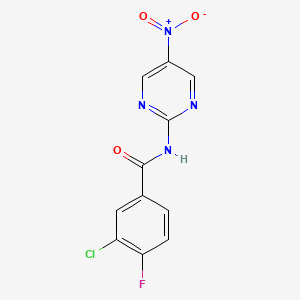
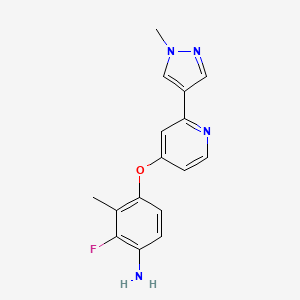
![3-Phenyl-6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B8349357.png)
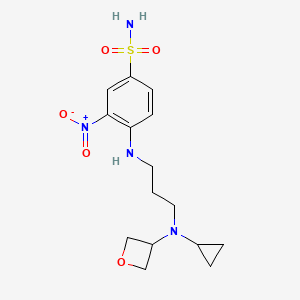
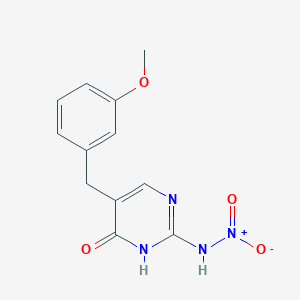



![2-chloro-6H-thiazolo[4,5-d]pyridazin-7-one](/img/structure/B8349390.png)
